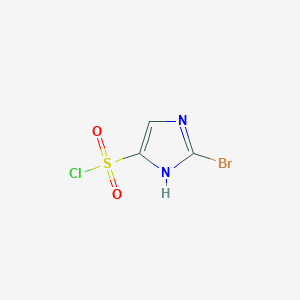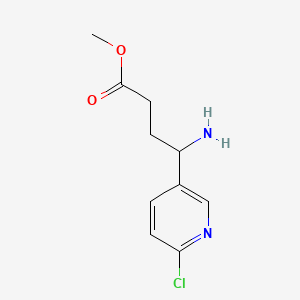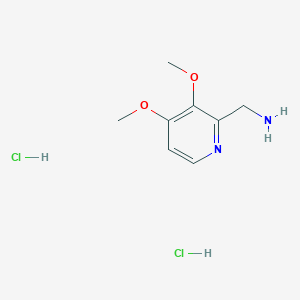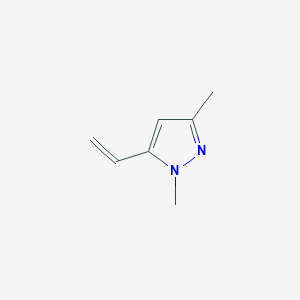
5-Ethenyl-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-1,3-dimethyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-methyl-3-buten-2-one with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as zinc oxide, to enhance regioselectivity .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs multicomponent reactions and transition-metal catalysts. These methods allow for efficient and scalable synthesis, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenyl-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, hydropyrazoles, and pyrazole N-oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Ethenyl-1,3-dimethyl-1H-pyrazole serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with unique properties .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 5-Ethenyl-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-5-methoxypyrazole
- 3,5-Dimethyl-1-phenylpyrazole
- 1-Cyanoacetyl-3,5-dimethylpyrazole
Comparison: The ethenyl group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
91601-61-5 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
5-ethenyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-6(2)8-9(7)3/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
VPLOAXPECGVSGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



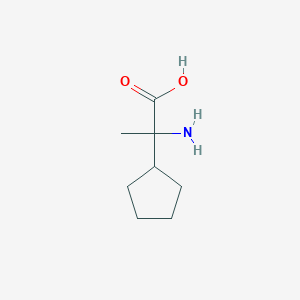
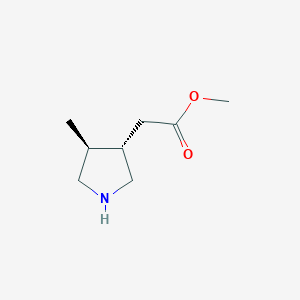
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)

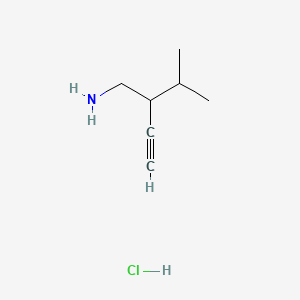
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)

![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
